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molecular formula C9H9Cl2NO B8676791 2,6-Dichloro-4-dimethylaminobenzaldehyde CAS No. 55875-44-0

2,6-Dichloro-4-dimethylaminobenzaldehyde

Cat. No. B8676791
M. Wt: 218.08 g/mol
InChI Key: APFUBRHQRCSLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04602041

Procedure details

Phosphoryl chloride (0.56 cm3, 6.1 mmol) was added dropwise to cooled N,N-dimethyl formamide (4 cm3) under nitrogen. 3,5-dichloro-N,N-dimethylaniline (1.16 g, 6.1 mmol) was then added to the solution which was then heated under nitrogen at 100° C. for 3 h. The solution was cooled, poured onto ice (6 g) and the mixture adjusted to pH 6 by addition of a saturated solution of sodium acetate. The suspended solid was collected and recrystallised from ethyl acetate-petroleum spirit 60°-80° C. mixture giving pale yellow needles of 2,6-dichloro-4-dimethylaminobenzaldehyde (0.8 g) mp 169°-71° C.
Quantity
0.56 mL
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[Cl:6][C:7]1[CH:8]=[C:9]([CH:13]=[C:14]([Cl:16])[CH:15]=1)[N:10]([CH3:12])[CH3:11].[C:17]([O-])(=[O:19])C.[Na+]>CN(C)C=O>[Cl:6][C:7]1[CH:8]=[C:9]([N:10]([CH3:12])[CH3:11])[CH:13]=[C:14]([Cl:16])[C:15]=1[CH:17]=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
0.56 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
1.16 g
Type
reactant
Smiles
ClC=1C=C(N(C)C)C=C(C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
ADDITION
Type
ADDITION
Details
poured onto ice (6 g)
CUSTOM
Type
CUSTOM
Details
The suspended solid was collected
CUSTOM
Type
CUSTOM
Details
recrystallised from ethyl acetate-petroleum spirit 60°-80° C. mixture

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=O)C(=CC(=C1)N(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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